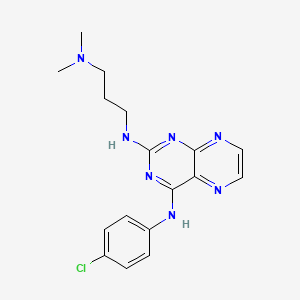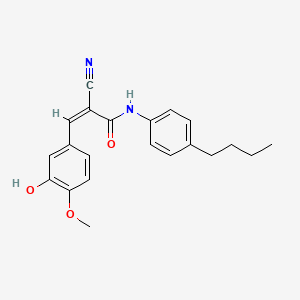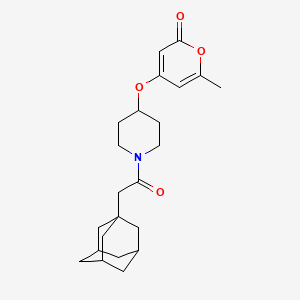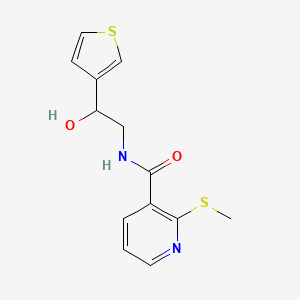
N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine, also known as CPDP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPDP is a pteridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Distribution in Medicinal Chemistry
One study involved the synthesis and body distribution of several iodine-131 labeled centrally acting drugs, highlighting techniques that could be relevant for derivatives of N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine, particularly in exploring their distribution and potential imaging applications in nuclear medicine (Braun, Shulgin, Braun, & Sargent, 1977).
Electrochromic Polymeric Films
A study on electroactive aromatic polyamides with 4-(dimethylamino)triphenylamine units, synthesized from a newly synthesized diamine monomer, revealed applications in creating electrochromic polymeric films. This research might indicate potential for derivatives of N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine in developing materials with high contrast ratio and rapid switching for electrochromic devices (Hsiao, Liou, Kung, & Yen, 2008).
Phase-Transfer Catalytic Synthesis
The phase-transfer catalytic synthesis of chlorphenamine free base presents a methodology that could be adapted for synthesizing derivatives of N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine, offering a route with higher yield, convenience, and reduced pollution, which could be significant for pharmaceutical applications (Zhi, 1991).
Antimalarial Effects
Research on folate antagonists, including 6-(arylthio)-2,4-pteridinediamines, explores the synthesis and antimalarial effects of compounds that share structural motifs with N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine. Although these compounds showed a spectrum of antibacterial activity, they lacked antimalarial activity, underscoring the importance of structural variations on biological activity (Elslager, Johnson, & Werbel, 1981).
Luminescent Materials for Optoelectronic Devices
The synthesis and characterization of novel triarylamine derivatives with dimethylamino substituents for application in optoelectronic devices present another avenue for the application of N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine derivatives. These materials demonstrate high coloration efficiency and electrochemical stability, indicating potential for use in electrochromic and electrofluorochromic devices (Wu, Lin, & Liou, 2019).
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-[3-(dimethylamino)propyl]pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN7/c1-25(2)11-3-8-21-17-23-15-14(19-9-10-20-15)16(24-17)22-13-6-4-12(18)5-7-13/h4-7,9-10H,3,8,11H2,1-2H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVQDSCNVSBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2715179.png)
![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2715181.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2715185.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2715187.png)

![1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2715193.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2715196.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2715197.png)
![8-Methoxy-3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2715198.png)